CD532 hydrochloride

説明

CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:

特性

IUPAC Name |

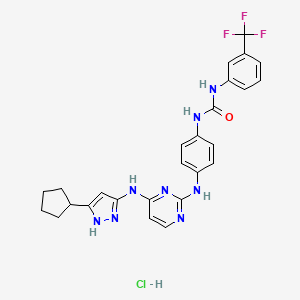

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMDMVHTFBVJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

CD532 (塩酸塩) の合成は、通常、コア構造の調製から始まり、その後、さまざまな官能基を導入する、複数のステップを含みます。正確な合成経路は異なる可能性がありますが、一般的に以下を含みます。

コア構造の形成: このステップでは、CD532 の基本的な分子骨格が構築されます。

官能基の導入: アルキル化、アシル化、ハロゲン化などの反応を通じて、さまざまな官能基がコア構造に導入されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、所望の純度が得られるまで精製されます。

工業生産方法

工業環境では、CD532 (塩酸塩) の生産は、ラボの合成プロセスをスケールアップすることを伴います。これには、収率と純度を最大化する反応条件の最適化と、堅牢な精製方法の実装が含まれます。自動反応器や連続フローシステムの使用は、大規模生産における効率と一貫性を高めることができます。

化学反応の分析

科学研究への応用

CD532 (塩酸塩) は、化学、生物学、医学、および産業の分野における、科学研究において幅広い用途があります。

化学: オーロラAキナーゼの阻害と細胞プロセスへの影響を研究するためのツール化合物として使用されます。

生物学: 細胞生物学研究で、細胞分裂におけるオーロラAキナーゼの役割と癌におけるその影響を調査するために使用されます。

医学: 神経芽腫や髄芽腫など、MYCNを過剰発現する癌の治療のための潜在的な治療薬として研究されています

産業: オーロラAキナーゼを標的とする新しい薬物と治療戦略の開発に使用されます。

科学的研究の応用

Pharmacodynamics

The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.

Scientific Research Applications

CD532 is utilized across several domains within scientific research:

Cancer Research

- Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .

- Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .

Cell Biology

- Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .

Drug Development

- Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .

Comparison with Other Kinase Inhibitors

A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:

| Compound | IC50 (nM) | Mechanism | MYCN Degradation |

|---|---|---|---|

| CD532 | 45 | Selective Aurora A inhibition | Yes |

| MLN8237 | 1.2 | Selective Aurora A inhibition | No |

| VX-680 | 0.6 | Broad-spectrum (A/B/C) inhibition | No |

| Alisertib | Not specified | Selective Aurora A inhibition | No |

This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.

Case Studies

Several studies have documented the efficacy of CD532 in preclinical settings:

Case Study 1: Neuroblastoma Xenograft Model

- Objective : To assess the tumor growth inhibition by CD532.

- Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.

- Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .

Case Study 2: Cell Line Studies

作用機序

CD532 (塩酸塩) は、オーロラAキナーゼと直接相互作用し、その活性を阻害することで効果を発揮します。この阻害は、細胞分裂の破壊とMYCNタンパク質の分解の促進につながります。 この化合物は、オーロラAキナーゼに構造変化を誘発し、これがその阻害作用に不可欠です .

類似化合物との比較

Key Properties

Preclinical Efficacy

- In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .

- In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .

Comparison with Similar Aurora Kinase Inhibitors

Selectivity and Potency

Mechanism of Action

Pharmacokinetics

- This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .

- Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .

Advantages and Limitations of this compound

Advantages

生物活性

CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.

CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:

- Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.

- 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.

The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .

Biological Activity Summary

| Activity | Description |

|---|---|

| Aurora A Inhibition | Potent inhibition with IC50 = 45 nM. |

| MYCN Degradation | Promotes loss of MYCN protein levels in a dose-dependent manner. |

| Cell Cycle Effects | Induces S-phase loss and G2/M arrest in neuroblastoma cells. |

| Cytotoxicity | Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells. |

Research Findings

- Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .

- Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .

- Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .

Case Studies

- In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .

- Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .

Q & A

Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?

CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .

Methodological Insight : Validate target engagement using:

Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?

Key Parameters :

- Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .

- Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .

- Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .

Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?

- Powder : Store at -20°C (stable for 3 years).

- Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.

- In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .

Advanced Research Questions

Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?

Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:

- Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .

- Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .

- Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .

Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?

- Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .

- Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .

Q. How does CD532’s allosteric mechanism impact resistance development?

Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:

- Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .

- Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .

Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .

Data Interpretation & Optimization

Q. How should researchers address variability in MYCN degradation across cell lines?

- Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .

- Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .

- Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .

Q. What computational tools support CD532’s mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。